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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
The industrial production of DZ-2002 involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
DZ-2002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: DZ-2002 can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
DZ-2002 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and immune responses.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases such as lupus syndrome and systemic sclerosis.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
DZ-2002 exerts its effects by inhibiting the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). This inhibition leads to the accumulation of S-adenosyl-L-homocysteine, which in turn affects various cellular processes, including methylation reactions and immune responses. The compound targets specific molecular pathways involved in inflammation and fibrosis, making it effective in treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
DZ-2001: Another SAHH inhibitor with similar immunosuppressive properties.
DZ-2003: A compound with a similar structure but different pharmacokinetic properties.
Uniqueness
DZ-2002 is unique due to its low cytotoxicity and high specificity for SAHH. It exhibits potent immunosuppressive activity and has been shown to effectively prevent experimental dermal fibrosis by reversing the profibrotic phenotype in multiple cell types .
Properties
CAS No. |
33303-39-8 |
---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
methyl (2R)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m1/s1 |
InChI Key |
HNKGMGPCSSJYOT-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
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